![molecular formula C13H20FN3O B13698457 4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline
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Overview
Description
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline is a chemical compound with the molecular formula C13H20FN3O and a molecular weight of 253.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 2-fluoroethyl group and a methoxyaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline typically involves the reaction of 2-fluoroethylamine with 1-(2-methoxyphenyl)piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature50-100°C.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced form of this compound.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-[3-[[2-[4-[4-(2-fluoroethyl)piperazin-1-yl]-2-methoxy-anilino]pyrimidin-4-yl]carbamoylamino]phenyl]prop-2-enamide
- 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline
Uniqueness
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-fluoroethyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in various research applications .
Biological Activity
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline, identified by its IUPAC name and CAS number 1089279-63-9, is a complex organic compound notable for its biological activity. This compound features structural motifs that are commonly associated with various pharmacological effects, particularly within the realms of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C18H29FN4O
- Molar Mass : 336.45 g/mol
The presence of the fluorine atom in the structure enhances lipophilicity and stability, which can influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The mechanism can be summarized as follows:
- Binding : The compound binds to specific receptors or enzymes.
- Modulation : This binding modulates the activity of these targets.
- Biological Effects : The resultant biological effects vary based on the target and cellular context.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structural motifs exhibit antidepressant and anxiolytic properties. For instance, derivatives of piperazine and piperidine have been evaluated for their efficacy in treating mood disorders, showing promise in modulating neurotransmitter systems such as serotonin and dopamine .
Antitumor Activity
Studies suggest that compounds containing piperazine rings can inhibit tumor cell proliferation. This activity is often linked to their ability to interfere with cellular signaling pathways involved in cancer progression, making them candidates for further investigation in oncology .
Neurotransmitter Modulation
Given its structural similarities to known neurotransmitter modulators, this compound may influence neurotransmitter systems crucial for mood regulation and cognitive function. Research has shown that certain analogs exhibit selective binding to dopamine transporters, which plays a significant role in mood disorders .
Comparative Analysis
To better understand the unique properties and potential applications of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
4-[4-(2-Chloroethyl)-1-piperazinyl]-2-(methyloxy)aniline | Similar piperazine/piperidine structure | Antidepressant effects observed |
4-[4-(2-Bromoethyl)-1-piperazinyl]-2-(methyloxy)aniline | Similar structural characteristics | Potential antitumor activity |
4-[4-(2-Iodoethyl)-1-piperazinyl]-2-(methyloxy)aniline | Closely related structure | Neurotransmitter modulation |
Study on Antidepressant Properties
A study published in PubMed investigated various piperazine analogs for their binding affinity at dopamine (DA) and serotonin (5HT) transporters in rat models. The findings suggested that certain fluoro-substituted compounds exhibited high selectivity for the DA transporter, indicating potential use as antidepressants .
Evaluation of Antitumor Activity
Research conducted on piperazine derivatives indicated that they could inhibit tumor cell growth by disrupting key signaling pathways. These findings highlight the therapeutic potential of this compound in cancer treatment .
Properties
Molecular Formula |
C13H20FN3O |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
4-[4-(2-fluoroethyl)piperazin-1-yl]-2-methoxyaniline |
InChI |
InChI=1S/C13H20FN3O/c1-18-13-10-11(2-3-12(13)15)17-8-6-16(5-4-14)7-9-17/h2-3,10H,4-9,15H2,1H3 |
InChI Key |
SZYMLGKHKGKYEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)CCF)N |
Origin of Product |
United States |
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